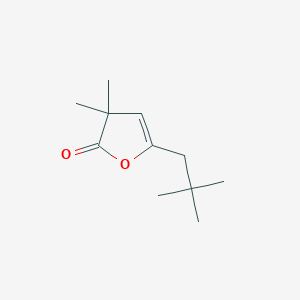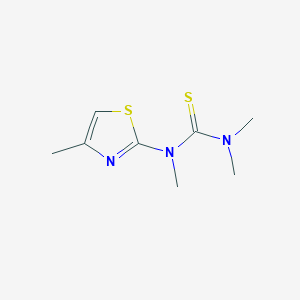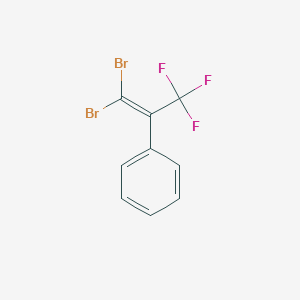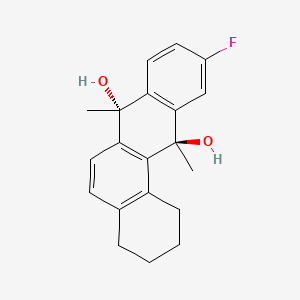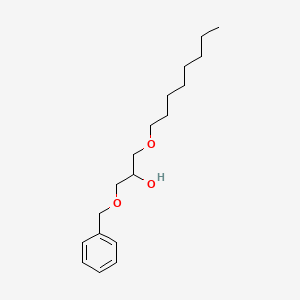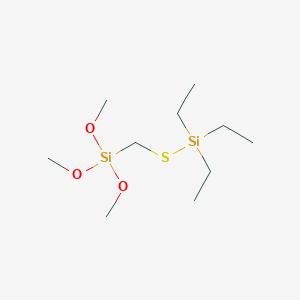
6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane is a chemical compound known for its unique structure and properties It contains both silicon and sulfur atoms, which contribute to its distinct chemical behavior
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane typically involves the reaction of diethylsilane with a suitable sulfur-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenated reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce silanes or siloxanes.
科学的研究の応用
6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce silicon and sulfur atoms into target molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism by which 6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane exerts its effects involves interactions with various molecular targets. The silicon and sulfur atoms in the compound can form bonds with other atoms, leading to the formation of new chemical structures. These interactions can affect the compound’s reactivity and stability, influencing its behavior in different chemical environments.
類似化合物との比較
Similar Compounds
6,6-Dimethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane: Similar structure but with methyl groups instead of ethyl groups.
6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane: Another variant with different substituents.
Uniqueness
This compound is unique due to its specific combination of silicon and sulfur atoms, which imparts distinct chemical properties
特性
CAS番号 |
95454-55-0 |
|---|---|
分子式 |
C10H26O3SSi2 |
分子量 |
282.55 g/mol |
IUPAC名 |
triethyl(trimethoxysilylmethylsulfanyl)silane |
InChI |
InChI=1S/C10H26O3SSi2/c1-7-15(8-2,9-3)14-10-16(11-4,12-5)13-6/h7-10H2,1-6H3 |
InChIキー |
ZZHIUNIFEKXRMH-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)SC[Si](OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



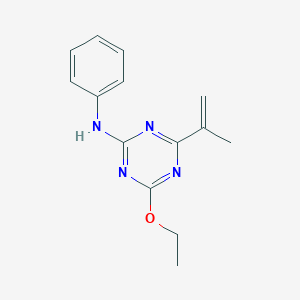
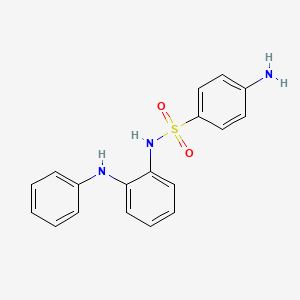
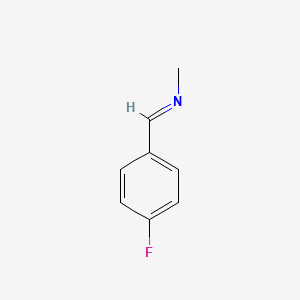

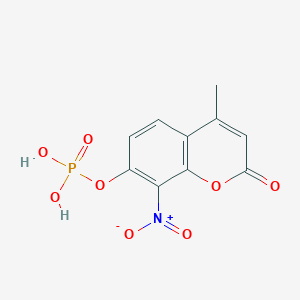
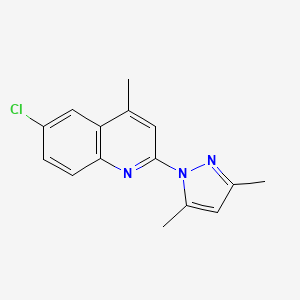
![[5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14339560.png)
